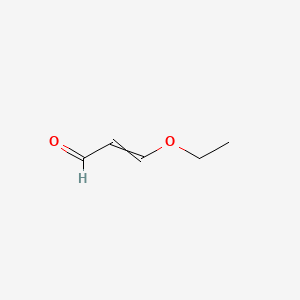

3-Ethoxyprop-2-enal

Description

Structure

3D Structure

Properties

CAS No. |

764-63-6 |

|---|---|

Molecular Formula |

C5H8O2 |

Molecular Weight |

100.12 g/mol |

IUPAC Name |

3-ethoxyprop-2-enal |

InChI |

InChI=1S/C5H8O2/c1-2-7-5-3-4-6/h3-5H,2H2,1H3 |

InChI Key |

SYIPIVAOEFWMBA-UHFFFAOYSA-N |

SMILES |

CCOC=CC=O |

Canonical SMILES |

CCOC=CC=O |

Synonyms |

eta-ethoxyacrolein beta-ethoxyacrolein, (E)-isomer beta-ethoxyacrolein, (Z)-isome |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Ethoxyprop 2 Enal and Its Key Intermediates

Established Reaction Pathways for Direct Synthesis

Early and foundational methods for accessing ethoxypropenal structures and their precursors often rely on condensation reactions and derivations from acetylenic compounds.

While direct condensation reactions with alkoxypropenes to form 3-Ethoxyprop-2-enal are not extensively detailed in the provided literature, related reactions involving ethoxypropenal derivatives highlight the reactivity of this class of compounds. For instance, 2-ethoxyprop-2-enal undergoes Michael addition reactions with amines. These reactions, when carried out with cycloaliphatic secondary amines like pyrrolidine (B122466) in the presence of water, can proceed via a 1,4-addition pathway, achieving regioselectivities of up to 75% researchgate.netresearchgate.net. The addition of N-methylaniline, however, proceeds at a lower rate under similar conditions researchgate.netresearchgate.net.

Furthermore, the synthesis of prop-2-enal O,O-acetals, which are key intermediates, can be achieved through multi-step processes. One established route involves the preparation of 2-ethoxy-1-(phenylchalcogeno)ethenes, which are then treated with n-butyllithium (BuLi) followed by reaction with triethyl orthoformate (CH(OEt)₃) in the presence of p-toluenesulfonic acid (TsOH) to yield the desired acetals in high yields acs.org.

Propynal acetals and their functionalized derivatives serve as important precursors for synthesizing ethoxypropenal structures. For example, prop-2-ynal acetals can be elaborated into more complex allylic systems. Specifically, the reaction of 3-(phenylseleno)prop-2-ynal acetals can lead to the formation of 3-(phenylseleno)allylic cations, which are reactive intermediates for carbon-carbon bond formation acs.org. Similarly, 2-ethoxy-1-(phenylchalcogeno)ethenes are precursors to prop-2-enal acetals, as described above acs.org.

Other related precursors include functionalized propynal derivatives such as 2-(3,3-diethoxyprop-1-yn-1-yl)-5-fluorobenzaldehyde, which has been subjected to reactions under microwave irradiation in ammonia (B1221849) google.com. Additionally, methodologies exist for preparing 3-alkyl-3-ethoxyprop-2-enal derivatives, potentially through cyclopropene-vinylcarbene rearrangements, which tend to yield 2-substituted products exclusively core.ac.uk.

Modernized and Optimized Synthetic Approaches

Contemporary synthetic chemistry has focused on enhancing the efficiency, selectivity, and sustainability of these transformations through advanced catalytic systems, green chemistry principles, and microwave irradiation.

Lewis acids play a pivotal role in activating substrates and facilitating various bond-forming reactions relevant to ethoxypropenal synthesis and transformations of their derivatives.

Lewis Acid Catalysis for Acetals and Allylic Cations : The reaction of substituted prop-2-enal acetals, such as 2-ethoxy-3-(phenylseleno)prop-2-enal acetal (B89532), with nucleophiles like silyl (B83357) enol ethers has been extensively studied using various Lewis acids acs.org.

Boron and Zinc Lewis Acids : Lewis acids such as boron trifluoride diethyl etherate (BF₃·Et₂O), zinc bromide (ZnBr₂), and tin tetrabromide (SnBr₄) have been employed to promote the regioselective formation of complex products, such as (Z)-3,4-diethoxy-5-(phenylseleno)pent-4-enophenone, in high yields when reacting with silyl enol ethers acs.org.

Tin and Aluminum Lewis Acids : Stronger Lewis acids like tin tetrachloride (SnCl₄) or titanium tetrachloride (TiCl₄) can lead to different reaction pathways, exclusively yielding 1,4-diketones. Ethylaluminum dichloride (EtAlCl₂) has also been used, producing specific diketone products acs.org.

Lanthanide Lewis Acids : Lanthanide triflates, such as ytterbium triflate (Yb(OTf)₃), have proven effective in promoting addition reactions of dienal acetals with nucleophiles, demonstrating their utility in complex C-C bond formations acs.orgacs.org.

General Acetal Formation : Acid catalysts, including Lewis acids, are fundamental for effective acetal formation from aldehydes and alcohols, as they enhance the nucleophilicity of the alcohol and facilitate the elimination of water organic-chemistry.orgcore.ac.uk.

Other Catalytic Systems : Beyond traditional Lewis acids, other catalytic strategies are employed. Mercury-mediated rearrangements of epoxya lcohols and palladium-catalyzed reactions are also utilized in the synthesis of related heterocyclic systems ucl.ac.uk.

The drive towards more sustainable chemical processes has led to the adoption of green chemistry principles in the synthesis of ethoxypropenal derivatives.

Environmentally Benign Solvents and Conditions : The use of ionic liquids (e.g., RTIL/water biphasic systems) and polyethylene (B3416737) glycol (PEG) as non-volatile, environmentally friendly solvents and promoters has been explored. These approaches can significantly accelerate reactions and reduce pollution researchgate.netresearchgate.net.

Catalyst-Free and Aqueous Media : In some instances, reactions involving ethoxypropenal derivatives can be performed under catalyst-free conditions or in aqueous media, contributing to greener synthetic protocols researchgate.netresearchgate.net.

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, significantly reducing reaction times and often improving yields and selectivity.

Accelerated Amine Additions : The reactions of 2-ethoxyprop-2-enal with various secondary amines, such as morpholine, piperidine, and pyrrolidine, are notably accelerated by microwave irradiation. Factors of 15–30 times acceleration have been observed, leading to substantially reduced reaction times compared to conventional heating researchgate.netresearchgate.net. This method also enhances the regioselectivity of nucleophilic attack, as seen with pyrrolidine where 1,4-addition can be favored researchgate.netresearchgate.net.

Related Microwave Applications : Microwave irradiation has also been applied to the synthesis of related compounds, such as functionalized propynal derivatives, demonstrating its broad applicability in this chemical space google.com.

Compound List

this compound (CAS: 764-63-6)

2-ethoxyprop-2-enal

2-ethoxy-3-(phenylseleno)prop-2-enal acetal

3-(phenylseleno)prop-2-ynal acetal

1-phenyl O-(trimethylsilyl)enol ether

(Z)-3,4-diethoxy-5-(phenylseleno)pent-4-enophenone

1,4-diketones

5-(phenylseleno)-6 or non-selenopentane-1,4-dione

2-(phenylsulfenyl)-3-(phenylseleno)-prop-2-enal acetal

2-ethoxy-1-(phenylchalcogeno)ethenes

Prop-2-enal O,O-acetals

Penta-2,4-dienal acetals

Hepta-2,4,6-trienal Acetal

2-(3,3-diethoxyprop-1-yn-1-yl)-5-fluorobenzaldehyde

Morpholine

Piperidine

Pyrrolidine

N-methylaniline

3-Chloro-3-ethoxyprop-2-enal (CAS: 173313634)

3-(Dimethylamino)-3-ethoxy-2-propenal (CAS: 26387-77-9)

(-)-2-methyl-3-[1-(S)-(2,4,6-triisopropylphenyl)ethoxy]prop-2-enal (CAS: 358726-34-8)

3-oxo-2-phenylbutanenitrile

Mechanistic Investigations of Synthesis Pathways

The synthesis of this compound and its related structures often relies on the strategic generation and manipulation of reactive intermediates, such as allylic cations or lithiated species, which facilitate carbon-carbon bond formation. Key methodologies involve the use of protected carbonyl compounds (acetals) and functionalized unsaturated precursors.

One significant approach involves the use of β-ethoxyacrylonitrile derivatives. These compounds can be readily deprotonated at low temperatures (e.g., -78 °C) using strong, sterically hindered bases like lithium 2,2,6,6-tetramethylpiperidide (LTMP). The resulting lithiated species acts as a potent nucleophile, capable of reacting with various electrophiles, such as aldehydes, to form allylic alcohol intermediates rsc.org.

Alternatively, pathways utilizing 2-(chalcogeno)-1-ethoxyprop-1-en-3-ols or their corresponding acetals have been explored. Treatment of these precursors with Lewis acids, notably trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), leads to the in situ generation of 2-(chalcogeno)-1-ethoxyallylic cations acs.org. These electrophilic intermediates are pivotal for subsequent reactions with nucleophiles, enabling the construction of complex carbon skeletons with high regioselectivity. The mechanism typically involves the activation of the oxygen or chalcogen atom, followed by elimination to form the stabilized allylic cation acs.org.

Acrolein diethyl acetal, a protected form of acrolein, serves as a common starting material or intermediate in related syntheses orgsyn.orggoogle.com. These acetals can be prepared from acrolein and orthoformates under acidic catalysis orgsyn.orggoogle.com. Furthermore, acetals of ethoxy-substituted unsaturated aldehydes, such as 3-ethoxyacrolein diethyl acetal, can be hydrolyzed under specific conditions to reveal the aldehyde functionality, providing access to the target structure or its precursors acs.org.

Stereochemical Control in Synthesis of Isomeric Forms

The presence of a double bond in this compound introduces the possibility of E/Z isomerism. Achieving control over the stereochemistry of this double bond is a critical aspect of its synthesis, often dictating the compound's properties and reactivity.

Stereochemical control is frequently achieved during the formation of key intermediates. For example, the reaction of lithiated β-ethoxyacrylonitrile with benzaldehyde (B42025) has been reported to yield the (Z)-isomer of the resulting allylic alcohol intermediate with high selectivity rsc.org. This stereoselective formation of the alcohol precursor is a crucial step in directing the final product's stereochemistry.

Subsequent transformations, such as dehydration or elimination reactions, are often employed to establish the final alkene geometry. The dehydration of a stereochemically defined allylic alcohol intermediate, for instance, can lead to the formation of a specific alkene isomer. In one reported case, treatment of a (Z)-allylic alcohol with TMSOTf resulted in the formation of the (E)-isomer of the α,β-unsaturated aldehyde product rsc.org.

The generation and reaction of allylic cations also offer avenues for stereochemical control. The choice of substituents on the precursor and the nature of the nucleophile can influence the stereochemical outcome of the C-C bond-forming step. For example, reactions involving 2-ethoxyprop-2-enal acetals with silyl enol ethers have been shown to favor the formation of (Z)-isomers acs.org.

Confirmation of the stereochemical outcome is typically achieved through spectroscopic methods. Nuclear Overhauser Effect (NOE) experiments are particularly valuable for determining the relative configuration of protons and thus establishing the E/Z geometry of the double bond in the synthesized compounds rsc.org. The careful selection of reagents, reaction conditions, and precursors allows chemists to precisely control the stereochemical pathways leading to this compound or its analogues.

Elucidating the Reactivity and Transformation Pathways of 3 Ethoxyprop 2 Enal

Nucleophilic Addition Reactions

The conjugated system of 3-ethoxyprop-2-enal possesses two primary electrophilic sites: the carbonyl carbon (C1) and the β-carbon (C3). This dual reactivity allows for two main pathways for nucleophilic attack: direct addition to the carbonyl group (1,2-addition) and conjugate addition to the carbon-carbon double bond (1,4-addition or Michael-type addition). The preferred pathway is highly dependent on the nature of the nucleophile and the reaction conditions.

Michael-Type Conjugate Additions

The Michael addition, or conjugate 1,4-addition, involves the attack of a soft nucleophile at the β-carbon of the α,β-unsaturated system. For 2-alkoxypropenals like this compound, this pathway is particularly favored in the presence of a base. The base enhances the nucleophilicity of the attacking species, promoting the 1,4-addition mechanism.

A notable example is the reaction with thiols. In the presence of a base such as triethylamine (Et₃N) or sodium hydroxide (NaOH), thiols react with 2-alkoxypropenals to regioselectively yield 1,4-adducts. This reaction proceeds in good yields and follows the typical orientation for the addition of nucleophiles to enone systems. The reaction's success highlights the ability of the conjugated system to accommodate the incoming nucleophile at the β-position, leading to the formation of a stable thioether linkage.

| Nucleophile (Donor) | Michael Acceptor | Base/Catalyst | Product | Yield (%) |

| Butane-1-thiol | 2-Ethoxypropenal | NaOH | 3-(Butylsulfanyl)-2-ethoxypropanal | 75 |

| Thiophenol | 2-Ethoxypropenal | Et₃N | 3-Phenylsulfanyl-2-ethoxypropanal | 82 |

| 2-Mercaptoethanol | 2-Methoxypropenal | BuSNa | 3-[(2-Hydroxyethyl)sulfanyl]-2-methoxypropanal | 65 |

Aza-Michael Reactions with Amines

The aza-Michael reaction is a specific type of conjugate addition where the nucleophile is an amine. While amines are effective nucleophiles, their reaction with 2-alkoxypropenals can be complex. Depending on the reaction conditions, amines can undergo either 1,2-addition to the carbonyl group or 1,4-conjugate addition. Generally, simple aliphatic amines tend to favor the formation of 1,2-adducts. However, the use of specific catalysts or reaction conditions can steer the reaction towards the 1,4-addition pathway, which is crucial for the synthesis of β-amino aldehydes. The chemoselectivity of these reactions can often be tuned by modulating the basicity and steric properties of the amine nucleophile.

Regioselectivity and Stereoselectivity in Addition Processes

The regioselectivity of nucleophilic additions to this compound is a critical aspect of its reactivity, showcasing its "ambident" electrophilic nature. The outcome is largely dictated by the reaction conditions and the type of nucleophile used, a concept explained by the Hard and Soft Acids and Bases (HSAB) principle.

1,2-Addition (Direct Addition): Hard nucleophiles, such as Grignard reagents and organolithium reagents, preferentially attack the hard electrophilic center, which is the carbonyl carbon (C1). masterorganicchemistry.comstackexchange.com This leads to the formation of allylic alcohols. stackexchange.com This pathway is typically irreversible and kinetically controlled. umich.edu

1,4-Addition (Conjugate Addition): Soft nucleophiles, such as thiolates, enolates, and organocuprates, favor attack at the soft β-carbon (C3). masterorganicchemistry.com This pathway is often reversible and thermodynamically controlled. For nucleophiles like thiols, the presence of a base is crucial to deprotonate the thiol, generating a more potent and softer thiolate nucleophile, which then exclusively follows the 1,4-addition route.

Stereoselectivity can become a factor when new stereocenters are formed during the addition. In Michael additions, the attack of the nucleophile on the planar β-carbon and the subsequent protonation of the enolate intermediate can potentially create up to two new chiral centers. The control of this stereochemistry often requires the use of chiral catalysts or auxiliaries.

| Nucleophile Type | Predominant Pathway | Product Type | Rationale |

| Hard (e.g., RMgX, RLi) | 1,2-Addition | Allylic Alcohol | Attack at the hard carbonyl carbon; kinetically controlled. stackexchange.comumich.edu |

| Soft (e.g., RS⁻, R₂CuLi) | 1,4-Addition | β-Substituted Aldehyde | Attack at the soft β-carbon; thermodynamically controlled. masterorganicchemistry.com |

| Amines/Hydrazines | 1,2-Addition | Carbonyl Adduct | Often favor direct addition to the carbonyl group. |

| Thiols (with base) | 1,4-Addition | 3-Thio-propanal | Base generates soft thiolate, favoring conjugate addition. |

Additions with Organometallic and Silane Reagents

The regioselectivity of organometallic reagent additions to α,β-unsaturated aldehydes is well-established and applies directly to this compound.

Organocuprates (Gilman Reagents): Lithium dialkylcuprates (R₂CuLi), known as Gilman reagents, are soft organometallic nucleophiles. They are widely used to achieve 1,4-conjugate addition to α,β-unsaturated carbonyls with high selectivity. masterorganicchemistry.comwikipedia.org Their reaction with this compound is expected to deliver a β-alkylated aldehyde, forming a new carbon-carbon bond at the C3 position. youtube.com

Grignard and Organolithium Reagents: In contrast, Grignard reagents (RMgX) and organolithium reagents (RLi) are considered hard nucleophiles. They react preferentially via 1,2-addition, attacking the carbonyl carbon to yield secondary allylic alcohols after an acidic workup. stackexchange.comlibretexts.org

Silane Reagents: Silyl (B83357) ketene acetals and other silylated nucleophiles can also be used in addition reactions. nih.gov These reagents, often activated by a Lewis acid, can participate in Mukaiyama-type Michael or aldol (B89426) additions. nih.govrichmond.edu Depending on the specific reagent and reaction conditions, they can be directed to add in either a 1,2 or 1,4 fashion, offering a versatile method for carbon-carbon bond formation.

Cycloaddition Chemistry and Annulation Strategies

As an electron-deficient alkene, this compound is a potential substrate for various cycloaddition reactions, where it can react with a 4π-electron partner to form cyclic structures.

[4+2] Cycloaddition (Diels-Alder Reaction): In the Diels-Alder reaction, an alkene, referred to as the dienophile, reacts with a conjugated diene to form a six-membered ring. wikipedia.org The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. The aldehyde group in this compound serves this function effectively, making it a suitable dienophile for reactions with electron-rich dienes. youtube.com This would provide a direct route to functionalized cyclohexene derivatives.

[3+2] Cycloaddition (1,3-Dipolar Cycloaddition): This reaction occurs between a 2π-electron component (the dipolarophile) and a 4π-electron, three-atom system known as a 1,3-dipole (e.g., azides, nitrones, nitrile oxides). wikipedia.orgorganic-chemistry.orgchesci.com The reaction yields a five-membered heterocyclic ring. wikipedia.orgorganic-chemistry.org The electron-deficient double bond in this compound makes it a competent dipolarophile, capable of reacting with various 1,3-dipoles to synthesize a range of five-membered heterocycles. nih.gov

Annulation strategies often employ a sequence of reactions, such as a Michael addition followed by an intramolecular aldol condensation (Robinson annulation), to build a new ring onto an existing structure. The reactivity of this compound in Michael additions makes it a valuable component in such synthetic strategies for constructing complex cyclic systems.

Oxidative and Reductive Transformations

The two primary functional groups in this compound—the aldehyde and the conjugated double bond—are both susceptible to oxidation and reduction, although their reactivity can be selectively controlled.

Oxidative Transformations: The oxidation of α,β-unsaturated aldehydes can be challenging due to the potential for over-oxidation or reaction at the double bond. nih.gov

Oxidation of the Aldehyde: Selective oxidation of the aldehyde group to a carboxylic acid, while preserving the carbon-carbon double bond, would yield 3-ethoxypropenoic acid. This transformation can be achieved using specific oxidizing agents like sodium chlorite (NaClO₂) or through biocatalytic methods employing alcohol dehydrogenases, which offer high selectivity. nih.gov

Oxidation of the Alkene: The electron-rich double bond can undergo reactions like epoxidation. However, the aldehyde group is often more susceptible to oxidation. Organocatalytic methods have been developed for the γ-oxidation of α,β-unsaturated aldehydes, which proceed through a dienamine intermediate. umich.edusemanticscholar.org

Reductive Transformations: Reduction offers several possible outcomes depending on the reagent and conditions.

Selective Carbonyl Reduction: Sodium borohydride (NaBH₄) is a mild reducing agent that selectively reduces aldehydes and ketones. masterorganicchemistry.comchemguide.co.uk In the case of this compound, NaBH₄ would reduce the aldehyde to a primary alcohol, yielding the corresponding allylic alcohol, 3-ethoxyprop-2-en-1-ol, leaving the double bond intact. prutor.ai

Complete Reduction: Stronger reducing agents or catalytic hydrogenation (e.g., H₂ over a metal catalyst like Pd, Pt, or Ni) can reduce both the aldehyde and the carbon-carbon double bond. researchgate.net This would result in the formation of the saturated alcohol, 3-ethoxypropan-1-ol. By carefully selecting the catalyst and reaction conditions, it is sometimes possible to selectively reduce the double bond while leaving the aldehyde untouched, yielding 3-ethoxypropanal.

| Reagent | Functional Group Targeted | Product |

| NaClO₂ | Aldehyde (Oxidation) | 3-Ethoxypropenoic acid |

| NaBH₄ | Aldehyde (Reduction) | 3-Ethoxyprop-2-en-1-ol |

| H₂ / Catalyst (e.g., Pd/C) | Aldehyde & C=C double bond (Reduction) | 3-Ethoxypropan-1-ol |

Rearrangement Reactions and Related Interconversions

While specific literature on the rearrangement reactions of this compound is not abundant, the reactivity of analogous α,β-unsaturated carbonyl compounds provides insight into potential transformations. One notable rearrangement is the hydroxide-catalyzed conversion of an α,β-unsaturated aldehyde to an α,β-unsaturated ketone. This process typically involves a 1,4-addition of hydroxide, followed by a series of proton transfers and an intramolecular aldol condensation, ultimately leading to the rearranged product after dehydration youtube.com.

Furthermore, interconversions between cis and trans isomers of β-alkoxy-α,β-unsaturated aldehydes can be achieved under specific conditions, often involving photochemical or thermal isomerization, or through catalyzed processes that allow for rotation around the carbon-carbon double bond.

Chemo-, Regio-, and Stereoselective Functionalizations

The presence of multiple reactive sites in this compound—the carbonyl carbon, the α-carbon, and the β-carbon—necessitates a careful selection of reaction conditions to achieve selective functionalization.

Chemo- and Regioselectivity:

Nucleophilic additions to α,β-unsaturated aldehydes like this compound can occur at either the carbonyl carbon (1,2-addition) or the β-carbon (1,4-conjugate addition). The regioselectivity of this addition is highly dependent on the nature of the nucleophile. Hard nucleophiles, such as Grignard reagents and organolithium compounds, tend to favor 1,2-addition to the carbonyl group masterorganicchemistry.comyoutube.com. In contrast, softer nucleophiles, including enolates, amines, and thiols, generally favor 1,4-conjugate addition masterorganicchemistry.compressbooks.pub. For instance, the reaction of thiols with 2-alkoxypropenals in the presence of a base leads to the regioselective formation of 1,4-adducts.

Organocatalysis has emerged as a powerful tool for the selective functionalization of α,β-unsaturated aldehydes. Through the formation of dienamine intermediates with a chiral secondary amine catalyst, it is possible to direct electrophilic attack to the γ-position, demonstrating a shift in the inherent reactivity of the substrate semanticscholar.org.

Stereoselectivity:

The stereochemical outcome of reactions involving this compound is a critical aspect of its synthetic utility. In nucleophilic additions to the carbonyl group, the formation of a new stereocenter at the former carbonyl carbon can be controlled by the use of chiral reagents or catalysts. For example, the addition of chiral vinylzinc reagents to α-chiral aldehydes can proceed with high diastereoselectivity nih.gov.

In conjugate additions, the creation of one or more new stereocenters can also be achieved with high levels of stereocontrol. Organocatalytic methods have been particularly successful in this regard. For instance, the Michael addition of various nucleophiles to α,β-unsaturated aldehydes can be rendered highly enantioselective by employing chiral amine catalysts.

The stereochemistry of cycloaddition reactions involving β-alkoxy-α,β-unsaturated aldehydes is also a subject of interest. The facial selectivity of the dienophile in Diels-Alder reactions, for example, can be influenced by the stereochemistry of the substituents and the reaction conditions.

Below are tables summarizing key research findings on the selective functionalization of α,β-unsaturated aldehydes, which are analogous to the expected reactivity of this compound.

Table 1: Regioselectivity of Nucleophilic Additions to α,β-Unsaturated Aldehydes

| Nucleophile Type | Predominant Product | Reaction Type |

| Hard Nucleophiles (e.g., Grignard reagents) | Alcohol | 1,2-Addition |

| Soft Nucleophiles (e.g., Thiolates, Enolates) | Carbonyl Compound | 1,4-Conjugate Addition |

| Organocuprates | Carbonyl Compound | 1,4-Conjugate Addition |

Table 2: Examples of Stereoselective Functionalizations of α,β-Unsaturated Aldehydes

| Reaction Type | Catalyst/Reagent | Stereochemical Outcome |

| Michael Addition | Chiral Amine (Organocatalyst) | High Enantioselectivity |

| Epoxidation | Chiral Pyrrolidine (B122466) (Organocatalyst) | High Enantioselectivity |

| Addition of Vinylzinc Reagents | Chiral Ligand | High Diastereoselectivity |

Applications of 3 Ethoxyprop 2 Enal in the Synthesis of Complex Molecules

Precursor Role in Heterocyclic Compound Construction

The reactivity profile of 3-ethoxyprop-2-enal, equivalent to that of malondialdehyde, makes it an ideal starting material for the synthesis of various heterocyclic compounds. The two electrophilic centers are susceptible to attack by dinucleophiles, leading to cyclization and the formation of stable ring systems.

One of the most well-established applications of this compound is in the synthesis of pyrazole (B372694) derivatives. Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms and are significant scaffolds in medicinal chemistry. mdpi.com The primary synthetic route involves the cyclocondensation reaction between a 1,3-difunctional compound, such as this compound, and hydrazine (B178648) or its derivatives. mdpi.com

In this reaction, the hydrazine acts as a bidentate nucleophile, attacking the carbonyl carbon and the β-carbon of the α,β-unsaturated system of the acrolein. The subsequent elimination of ethanol (B145695) and water drives the formation of the aromatic pyrazole ring. This method is highly efficient and allows for the introduction of various substituents on the pyrazole ring by using substituted hydrazines. mdpi.comnih.gov For instance, the reaction with arylhydrazines leads to the formation of 1-aryl-substituted pyrazoles. mdpi.com

| Reactant 1 | Reactant 2 | Product Class | Reference |

| This compound | Hydrazine Hydrate | 1H-Pyrazole | mdpi.com |

| This compound | Phenylhydrazine | 1-Phenyl-1H-pyrazole | mdpi.com |

| This compound | Substituted Hydrazines | Substituted Pyrazoles | nih.gov |

This table illustrates the general reaction scheme for pyrazole synthesis using this compound as a precursor.

This compound is also a precursor for the synthesis of furanone systems, which are five-membered heterocyclic compounds containing a ketone group. epa.hu Furanones are core structures in many natural products and possess a range of biological activities. nih.gov The synthesis can be conceptualized through multi-step sequences where this compound provides a key three-carbon fragment.

One potential pathway involves an initial carbon-carbon bond-forming reaction, for example, with a ketone enolate, to form a γ-hydroxyalkynone or a related intermediate after several steps. Subsequent intramolecular cyclization of such intermediates, often catalyzed by transition metals, can yield the substituted 3(2H)-furanone ring. organic-chemistry.org While direct conversion is not typical, the functional groups of this compound allow for its elaboration into the necessary precursors for furanone synthesis. For instance, oxidation of allenic ketones, which can be derived from precursors similar to this compound, provides a route to 3(2H)-furanones. researchgate.net

The formation of β-amino compounds represents another significant application of this compound's reactivity. β-Amino acids and their derivatives are crucial components of various biologically active molecules, including peptides and natural products. nih.gov The synthesis leverages the α,β-unsaturated aldehyde functionality of this compound.

The key step is a conjugate addition (or Michael addition) reaction, where an amine acts as a nucleophile and attacks the β-carbon of the double bond. This reaction is highly regioselective and results in the formation of a β-amino aldehyde. The resulting product can then be further modified, for example, by oxidation of the aldehyde to a carboxylic acid to yield a β-amino acid, or by reduction to an alcohol to form a β-amino alcohol. This methodology provides a straightforward and efficient route to these important classes of compounds.

| Reaction Type | Nucleophile | Intermediate Product | Final Product Class |

| Conjugate Addition | Primary Amine (e.g., Ethylamine) | 3-(Ethylamino)propionaldehyde | β-Amino Aldehyde |

| Conjugate Addition | Ammonia (B1221849) | 3-Aminopropionaldehyde | β-Amino Aldehyde |

| Conjugate Addition followed by Oxidation | Amine | 3-Aminopropionaldehyde | β-Amino Acid |

| Conjugate Addition followed by Reduction | Amine | 3-Aminopropionaldehyde | β-Amino Alcohol |

This table outlines the synthesis of β-amino compounds starting from this compound.

Building Block in Natural Product Analogs Synthesis Strategies

The synthesis of natural products and their analogs is a driving force in organic chemistry, aimed at discovering new therapeutic agents. nih.gov this compound serves as a versatile C3 building block in the assembly of these complex molecules. Its ability to introduce a three-carbon chain with reactive handles at both ends is highly valuable in convergent synthetic strategies.

For example, in the synthesis of analogs of macrolide antibiotics or other polyketide-derived natural products, incorporating a fragment equivalent to this compound can establish a key part of the carbon skeleton. The aldehyde can be used in aldol (B89426) or Wittig-type reactions to extend a carbon chain, while the vinyl ether can be hydrolyzed to a ketone or participate in cycloaddition reactions. This dual reactivity allows chemists to strategically build up molecular complexity from a simple, commercially available starting material.

Contributions to Carbon-Carbon Bond Formation Methodologies

The formation of carbon-carbon (C-C) bonds is the cornerstone of organic synthesis. vanderbilt.edu this compound contributes to this field by participating in several fundamental C-C bond-forming reactions, acting as either an electrophile or, through its derivatives, a nucleophile.

As an electrophile, this compound can undergo:

Aldol Condensation: The aldehyde group reacts with enolates of ketones or esters to form β-hydroxy carbonyl compounds, which can be dehydrated to yield α,β-unsaturated systems. vanderbilt.edu

Michael Addition: As mentioned previously, the β-carbon is susceptible to attack by soft nucleophiles like enolates or organocuprates, extending the carbon skeleton.

Furthermore, deprotonation at the α-carbon (adjacent to the aldehyde) can generate an enolate, which can then act as a nucleophile in alkylation or acylation reactions, although this requires careful selection of reaction conditions to avoid polymerization or side reactions at the aldehyde.

Generation of Advanced Synthetic Intermediates

A key role of this compound in multi-step synthesis is its conversion into more complex and stable molecules that serve as advanced synthetic intermediates. The initial products derived from this C3-synthon are often more functionalized and provide a platform for further synthetic elaboration.

Utilization in Preparing Analytical Standards and Reagents

While direct, widespread application of this compound as a standalone analytical reagent is not extensively documented in scientific literature, its chemical properties make it a valuable precursor in the synthesis of compounds that serve as analytical standards. The utility of this compound in this capacity stems from its nature as a versatile bifunctional building block, containing both an α,β-unsaturated aldehyde system and an enol ether. This combination of reactive sites allows for its use in the controlled synthesis of complex molecules, which, after purification and characterization, can be employed as reference materials for analytical purposes.

The primary role of this compound in this context is as a starting material for generating a diverse array of organic compounds, particularly heterocyclic structures. researchgate.netnih.gov These resulting molecules can then be utilized as analytical standards to calibrate instruments, validate analytical methods, and identify or quantify target analytes in various matrices.

A key application of α,β-unsaturated aldehydes like this compound is in the construction of heterocyclic compounds, which are foundational structures in many pharmaceuticals, agrochemicals, and industrial chemicals. researchgate.netnih.gov The development of reliable analytical methods for these substances necessitates the availability of high-purity analytical standards. Through cycloaddition and condensation reactions, this compound can be used to synthesize specific heterocyclic scaffolds. For example, its reaction with various dinucleophiles can yield five- and six-membered heterocyclic rings. These purified heterocycles can then serve as certified reference materials for quality control and research.

The table below outlines potential classes of compounds that can be synthesized using a β-alkoxy α,β-unsaturated aldehyde like this compound as a precursor, and their subsequent application as analytical standards.

| Target Compound Class | Potential Synthetic Pathway Involving the Precursor | Typical Application as an Analytical Standard |

| Pyridines | Multicomponent reactions with ammonia or amine sources and a β-dicarbonyl compound. | Environmental analysis for pyridine-based pollutants and quality control of industrial solvents. |

| Pyrazoles | Condensation reaction with hydrazine or its derivatives. | Pharmaceutical analysis for active pharmaceutical ingredients (APIs) containing a pyrazole core. |

| Isoxazoles | Reaction with hydroxylamine (B1172632), leading to cyclization. | Reference standards for the identification of synthetic intermediates in drug discovery. |

| Quinolines | Used in Friedländer-type annulation reactions with 2-aminoaryl ketones. | Forensic analysis and quality assessment of dyes and pigments. |

In essence, the contribution of this compound to the field of analytical chemistry is primarily indirect. It serves as a strategic synthetic tool, enabling the creation of more complex and often more stable molecules. These molecules, in turn, fulfill the critical role of analytical standards, which are indispensable for ensuring the accuracy and reliability of analytical measurements across scientific and industrial domains. The reactivity of its functional groups allows for the precise construction of desired molecular architectures that may be otherwise challenging to synthesize, thereby facilitating the availability of essential reference materials.

Advanced Analytical and Spectroscopic Methodologies for Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by probing the magnetic environments of atomic nuclei. For 3-Ethoxyprop-2-enal, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for a complete structural assignment.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the types of protons and carbons present and their immediate chemical environments. For this compound (CH₃CH₂-O-CH=CH-CHO), characteristic signals are expected:

¹H NMR: The aldehyde proton (-CHO) typically resonates as a singlet in the downfield region, usually between 9.5 and 10.0 ppm. The two vinyl protons (-CH=CH-) are expected to appear in the range of 6.0-7.0 ppm, with their specific chemical shifts and coupling patterns providing insights into their relative positions. The ethoxy group (-OCH₂CH₃) will exhibit a quartet for the methylene (B1212753) protons (-OCH₂) around 3.5-4.0 ppm and a triplet for the methyl protons (-CH₃) around 1.2-1.3 ppm, due to spin-spin coupling acs.orgrsc.org.

¹³C NMR: The aldehyde carbonyl carbon is expected to resonate significantly downfield, typically around 190-200 ppm. The two olefinic carbons of the vinyl ether moiety will appear in the 140-160 ppm range. The methylene carbon of the ethoxy group will resonate around 60-70 ppm, and the methyl carbon around 15 ppm.

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are particularly valuable for establishing through-space correlations between protons that are spatially close, even if they are not directly bonded ucsb.eduipb.ptwikipedia.org. By selectively irradiating a proton signal and observing intensity enhancements in other signals, NOESY experiments can confirm the proximity of protons, aiding in the assignment of complex spectra and the determination of relative stereochemistry ucsb.eduipb.ptwikipedia.org. For this compound, a NOESY experiment could potentially reveal correlations between the aldehyde proton and adjacent vinyl proton, or between the ethoxy methylene protons and the vinyl protons, thereby confirming connectivity and spatial arrangement.

The presence of a double bond in this compound implies the possibility of geometric (E/Z) isomerism. NMR spectroscopy, particularly through the analysis of vicinal coupling constants in ¹H NMR spectra and through-space NOE correlations, is the primary method for assigning this stereochemistry ipb.ptacs.org. For example, a larger coupling constant between the aldehyde proton and the adjacent vinyl proton might indicate a specific configuration, and NOE cross-peaks between specific protons can definitively confirm their spatial relationship, thereby establishing the E or Z configuration of the double bond acs.org.

Table 5.1.1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Coupling Partner(s) |

| Aldehyde (-CHO) | 9.5 - 10.0 | s | - |

| Vinyl (-CH=CH-) | 6.0 - 7.0 | d or dd | Vinyl H, Aldehyde H |

| Ethoxy (-OCH₂-) | 3.5 - 4.0 | q | Ethoxy CH₃ |

| Ethoxy (-CH₃) | 1.2 - 1.3 | t | Ethoxy CH₂ |

Table 5.1.2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Expected Chemical Shift (ppm) |

| Aldehyde (-CHO) | 190 - 200 |

| Vinyl (C=C) | 140 - 160 |

| Ethoxy (-OCH₂-) | 60 - 70 |

| Ethoxy (-CH₃) | 15 |

Mass Spectrometry (MS) for Molecular Structure Elucidation

Mass spectrometry is a powerful technique that provides information about the molecular weight and fragmentation pattern of a compound, which are critical for confirming its identity and elucidating its structure libretexts.orgnelsonlabs.com. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental composition. For this compound (C₅H₈O₂), the exact mass is calculated to be 100.0524 Da nih.gov.

Electron Ionization (EI) is a common ionization method in MS, which often leads to extensive fragmentation of the molecule. These fragments arise from the cleavage of chemical bonds within the molecular ion. The fragmentation pattern is characteristic of the molecule's structure and can reveal the presence of specific functional groups or substructures libretexts.orgnelsonlabs.com. For this compound, predictable fragmentation pathways could include:

Loss of a methyl radical (CH₃•) from the ethoxy group, resulting in a fragment ion at m/z 85.

Loss of an ethyl radical (C₂H₅•) or an ethoxy radical (C₂H₅O•) from the ethoxy group.

Loss of the aldehyde group (-CHO), leading to a fragment ion at m/z 71.

Cleavage of the C-O bond in the ether linkage.

Table 5.2: Expected Mass Spectrometric Data for this compound

| Ion Type | Mass-to-Charge Ratio (m/z) | Description |

| Molecular Ion | 100.0524 | Exact mass of C₅H₈O₂ nih.gov |

| Fragment Ion | ~85 | Loss of CH₃• from ethoxy group |

| Fragment Ion | ~71 | Loss of CHO• radical from aldehyde group |

| Fragment Ion | ~72 | Loss of C₂H₅• radical from ethoxy group |

| Fragment Ion | ~57 | Further fragmentation (e.g., loss of C₂H₅O•) |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules, which are directly related to their functional groups americanpharmaceuticalreview.comibchem.comsavemyexams.comanton-paar.comwebassign.net. By analyzing the absorption or scattering of IR radiation at specific wavenumbers, chemists can identify the presence of key functional groups within this compound.

Based on its structure, this compound is expected to exhibit characteristic absorption bands in its IR and Raman spectra:

C=O Stretch (Aldehyde): A strong absorption band in the region of 1720-1740 cm⁻¹ is indicative of the aldehyde carbonyl group rsc.orgsavemyexams.comlibretexts.org.

C=C Stretch: The carbon-carbon double bond of the enal system is expected to show an absorption band between 1620-1660 cm⁻¹ ibchem.comsavemyexams.comlibretexts.org.

C-O Stretch (Ether): The ether linkage in the ethoxy group will typically absorb strongly in the 1050-1150 cm⁻¹ region libretexts.org.

C-H Stretches: Aliphatic C-H stretching vibrations from the ethoxy group are expected in the 2850-3000 cm⁻¹ range savemyexams.comlibretexts.orgresearchgate.net, while the vinyl C-H stretching vibrations may appear at slightly higher frequencies, above 3000 cm⁻¹ libretexts.org.

Table 5.3: Expected Vibrational Spectroscopy (IR/Raman) Absorption Frequencies for this compound

| Functional Group | Bond Type | Expected Wavenumber (cm⁻¹) | Intensity | Technique |

| Aldehyde | C=O | 1720 - 1740 | Strong | IR |

| Alkene | C=C | 1620 - 1660 | Medium | IR/Raman |

| Ether | C-O | 1050 - 1150 | Strong | IR |

| Alkyl | C-H | 2850 - 3000 | Medium | IR/Raman |

| Vinyl | C-H | 3000 - 3100 | Weak | IR/Raman |

Chromatographic Separation and Purity Assessment Techniques (e.g., GC-MS, HPLC)

Chromatographic techniques are essential for separating mixtures and confirming the purity of synthesized compounds umich.eduscharlab.com. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are widely employed for this purpose.

GC-MS: This technique couples the separation power of gas chromatography with the detection capabilities of mass spectrometry nelsonlabs.comscharlab.comnih.gov. GC-MS is highly effective for analyzing volatile and semi-volatile organic compounds, allowing for the separation of this compound from impurities or byproducts. The mass spectrum obtained for the eluting compound can then be compared to spectral libraries or interpreted to confirm its identity and assess purity nelsonlabs.com. The use of high-purity solvents is critical in GC-MS to prevent interference with the analyte's signal scharlab.com.

HPLC: HPLC is a versatile technique used for the separation, identification, and purification of compounds that may not be amenable to GC. Preparative HPLC can be employed to isolate pure this compound from reaction mixtures, with specific conditions (e.g., column type, mobile phase composition, flow rate) optimized for effective separation umich.edugoogle.com.

Elemental analysis, which determines the percentage composition of carbon, hydrogen, and other elements, can also serve as a purity assessment tool, confirming the empirical formula of the synthesized compound acs.org.

Compound List

this compound

Theoretical and Computational Studies of 3 Ethoxyprop 2 Enal

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely employed to elucidate the electronic structure of molecules like 3-Ethoxyprop-2-enal. These calculations provide detailed information about electron distribution, molecular orbital energies (HOMO and LUMO), atomic charges, and bond polarities wmcsameera.comtaylor.eduarxiv.org. By analyzing these parameters, researchers can identify potential sites of high electron density or deficiency, thereby predicting the molecule's susceptibility to electrophilic or nucleophilic attack wmcsameera.com. For instance, studies on related enol ethers have utilized DFT with functionals such as B3LYP and basis sets like 6-31G* to map electron distribution and understand reactivity patterns wmcsameera.comresearchgate.net. Such investigations help in predicting how this compound might participate in various chemical transformations, offering a theoretical basis for its chemical reactivity.

Computational Modeling of Reaction Mechanisms and Pathways

The elucidation of reaction mechanisms is a cornerstone of chemical research, and computational modeling plays a pivotal role in this endeavor. For this compound, computational studies can map out the potential energy surface (PES) of reactions it undergoes, identifying key stationary points such as reactants, products, transition states, and intermediates nih.gov. Techniques like the Intrinsic Reaction Coordinate (IRC) can trace the minimum energy pathway connecting these states, providing a step-by-step energetic profile of the reaction nih.gov. Advanced methods, such as the Reaction Path Hamiltonian (RPH) and the United Reaction Valley Approach (URVA), can further dissect complex mechanisms into distinct chemically relevant phases, offering a comprehensive understanding of how bonds are formed and broken nih.gov. Computational modeling also aids in predicting activation energies, which are critical for determining reaction rates and feasibility.

Conformational Analysis and Energetic Landscapes

Understanding the three-dimensional structure of a molecule is essential for predicting its interactions and reactivity. Conformational analysis involves exploring the various spatial arrangements (conformations) that this compound can adopt and determining their relative energies. Computational methods, ranging from molecular mechanics to quantum chemical calculations, are utilized to scan the molecule's conformational space. This process identifies the most stable conformers and the energy barriers that must be overcome for interconversion between them. Such analyses provide insights into the molecule's preferred geometry and how its shape might influence its chemical properties and interactions with other molecular entities.

Spectroscopic Parameter Prediction via Computational Methods

Computational chemistry offers powerful tools for predicting spectroscopic properties, which are crucial for identifying and characterizing chemical compounds. For this compound, theoretical calculations can accurately predict parameters for various spectroscopic techniques. For instance, ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be computed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often in conjunction with DFT researchgate.netnih.gov. Studies on similar compounds have shown that these computed values generally exhibit good agreement with experimental data nih.gov. Similarly, Infrared (IR) vibrational frequencies and Ultraviolet-Visible (UV-Vis) absorption spectra can be predicted using Time-Dependent Density Functional Theory (TD-DFT) and other quantum chemical methods researchgate.netnih.gov. These predictions serve as valuable benchmarks for interpreting experimental spectra and confirming the molecular structure of this compound.

Derivatives and Structural Analogs of 3 Ethoxyprop 2 Enal: Synthesis and Comparative Reactivity

Synthetic Routes to Key Derivatives (e.g., Acetals, Nitriles, Methylated Analogs)

The derivatization of 3-ethoxyprop-2-enal focuses on modifying the aldehyde functionality or altering the substitution pattern on the alkene backbone. These transformations yield compounds with protected reactive sites or modulated electronic and steric properties.

Acetals: The most common derivative is the diethyl acetal (B89532), which serves to protect the highly reactive aldehyde group. Acetalization is typically achieved through an acid-catalyzed reaction with an excess of ethanol (B145695). This reaction is reversible and requires the removal of water to drive the equilibrium toward the product, 1,1,3-triethoxyprop-2-ene.

Nitriles: The aldehyde can be converted into a nitrile group, which maintains an electron-withdrawing character conjugated with the double bond. A standard method involves a two-step process: first, the condensation of this compound with hydroxylamine (B1172632) to form an oxime, followed by dehydration using reagents like acetic anhydride (B1165640) or thionyl chloride to yield 3-ethoxyacrylonitrile.

Methylated Analogs: The introduction of a methyl group on the carbon skeleton, particularly at the α-position to the carbonyl, creates the structural analog 3-ethoxy-2-methylprop-2-enal. This analog is not typically synthesized from this compound itself but rather through distinct synthetic pathways. A common method is the Vilsmeier-Haack reaction, which involves the formylation of 1-ethoxypropene using a reagent like phosphorus oxychloride and dimethylformamide (DMF).

The following table summarizes plausible synthetic routes to these key derivatives.

| Derivative Name | Structure | Synthetic Precursor(s) | Key Reagents & Conditions |

| 1,1,3-Triethoxyprop-2-ene (Diethyl Acetal) |  | This compound, Ethanol | Catalytic Acid (e.g., H₂SO₄, TsOH), Water removal |

| 3-Ethoxyacrylonitrile (Nitrile) |  | This compound | 1. Hydroxylamine (NH₂OH) 2. Dehydrating agent (e.g., Ac₂O) |

| 3-Ethoxy-2-methylprop-2-enal (Methylated Analog) |  | 1-Ethoxypropene | Vilsmeier-Haack Reagent (e.g., POCl₃, DMF) |

Table 1: Synthetic Routes to Derivatives and Analogs of this compound.

Comparative Analysis of Reactivity Profiles Across Analogs

The reactivity of this compound is dominated by the electrophilic nature of its conjugated system. Nucleophiles can attack at two primary sites: the carbonyl carbon (C1) in a 1,2-addition, or the β-carbon (C3) in a conjugate (or Michael) 1,4-addition. The structural modifications in its analogs significantly alter this reactivity profile.

This compound (Parent Compound): Possesses high reactivity at both electrophilic centers. It readily participates in Michael additions, Diels-Alder reactions (acting as a dienophile), and standard aldehyde chemistry. The electron-donating ethoxy group at the β-position modulates the electrophilicity of the double bond compared to acrolein itself.

Acetal Derivative (1,1,3-Triethoxyprop-2-ene): The conversion of the aldehyde to a diethyl acetal effectively removes the C1 electrophilic site. This transformation has a profound effect on the conjugated system, as the acetal group is not electron-withdrawing. Consequently, the β-carbon becomes significantly less electrophilic and is deactivated towards Michael addition reactions. The primary utility of the acetal is as a protecting group, allowing for chemistry to be performed elsewhere in a molecule without interference from the aldehyde.

Nitrile Derivative (3-Ethoxyacrylonitrile): Replacing the aldehyde with a nitrile maintains the α,β-unsaturated framework. The nitrile group is strongly electron-withdrawing, similar to an aldehyde, thus keeping the β-carbon activated for conjugate additions. However, the steric and electronic nature of the nitrile's linear geometry compared to the trigonal planar aldehyde can influence the rate and stereoselectivity of nucleophilic attack.

Methylated Analog (3-Ethoxy-2-methylprop-2-enal): The introduction of an α-methyl group has two main consequences.

Steric Effect: The presence of the methyl group at the α-position sterically hinders the approach of nucleophiles to the β-carbon. This steric shield significantly decreases the rate of conjugate addition. Studies on analogous systems, such as substituted acrylamides, have shown that α- and β-substitution can dramatically reduce reactivity in Michael additions. nih.gov

The table below provides a comparative summary of the reactivity profiles.

| Compound | Reactivity at C1 (1,2-Addition) | Reactivity at C3 (Michael Addition) | Key Influencing Factors |

| This compound | High | High | Unhindered, activated conjugated system. |

| Acetal Derivative | Negligible | Very Low / Negligible | Aldehyde is protected; deactivation of the conjugated system. |

| Nitrile Derivative | N/A (No carbonyl) | High | Strong electron-withdrawing nitrile group activates the β-position. |

| Methylated Analog | High | Low | Steric hindrance and weak electron-donating effect of the α-methyl group reduce reactivity at C3. nih.gov |

Table 2: Comparative Reactivity Profiles.

Strategies for Stereoselective Derivatization

Controlling the stereochemical outcome of reactions involving this compound and its analogs is crucial for their application in the synthesis of complex, chiral molecules. Key strategies focus on asymmetric conjugate additions and stereocontrolled cycloaddition reactions.

Organocatalytic Asymmetric Michael Additions: A powerful strategy for installing a new stereocenter at the β-position is the use of chiral organocatalysts. mdpi.commdpi.com In this approach, the α,β-unsaturated aldehyde reacts with a chiral secondary amine catalyst (e.g., a derivative of proline or a diarylprolinol silyl (B83357) ether) to reversibly form a chiral iminium ion. This iminium ion activation lowers the LUMO of the dienophile and the chiral catalyst shields one face of the molecule. The subsequent attack of a nucleophile (the Michael donor) occurs from the less hindered face, leading to the formation of the product with high enantioselectivity. After hydrolysis, the chiral catalyst is regenerated, and the enantioenriched product is released. This methodology is broadly applicable to α,β-unsaturated aldehydes and represents a primary strategy for the stereoselective functionalization of this compound at the β-carbon. mdpi.commdpi.comrsc.org

Stereoselective Diels-Alder Reactions: this compound can serve as an electron-deficient dienophile in [4+2] cycloaddition reactions to form six-membered rings. researchgate.net The stereoselectivity of these reactions can be controlled through several means:

Substrate Control: The inherent geometry of the diene and dienophile influences the stereochemical outcome (endo/exo selectivity) of the product, as described by the Alder-endo rule.

Chiral Lewis Acid Catalysis: The use of a chiral Lewis acid can coordinate to the carbonyl oxygen of the aldehyde. This coordination activates the dienophile towards cycloaddition and creates a chiral environment, forcing the diene to approach from a specific face. researchgate.netnih.gov This results in the formation of one enantiomer of the cycloadduct preferentially over the other. This strategy is highly effective for achieving high enantioselectivity in Diels-Alder reactions involving α,β-unsaturated aldehydes. illinois.edu

These strategies enable the conversion of the simple, achiral structure of this compound into complex, stereochemically defined products, highlighting its importance as a versatile synthetic intermediate.

Emerging Trends and Future Research Perspectives

Development of Novel Catalytic Systems for 3-Ethoxyprop-2-enal Transformations

The reactivity of this compound is dominated by its conjugated system, offering multiple sites for chemical attack. Future research will likely focus on the development of sophisticated catalytic systems that can precisely control the regioselectivity and stereoselectivity of its transformations.

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective functionalization of α,β-unsaturated aldehydes. Chiral amines, for instance, can activate substrates like this compound through the formation of dienamine intermediates, enabling highly regioselective γ-alkylation reactions. Future work will likely expand the scope of organocatalysts to achieve other challenging transformations, such as enantioselective Michael additions and cycloadditions.

Transition Metal Catalysis: Transition metal catalysts offer a broad spectrum of reactivity for transformations of unsaturated systems. For this compound, research into novel palladium, ruthenium, or iron-based catalysts could lead to new cross-coupling reactions, C-H functionalizations, and selective hydrogenations. For instance, the selective hydrogenation of the carbonyl group over the carbon-carbon double bond in α,β-unsaturated aldehydes is a synthetically valuable but thermodynamically challenging transformation. The development of intermetallic compounds as catalysts could provide a solution to this challenge.

A comparative look at catalyst performance for the selective hydrogenation of a related α,β-unsaturated aldehyde, crotonaldehyde (B89634), is presented in the table below, illustrating the potential for catalyst design in achieving desired selectivity.

| Catalyst | Selectivity to Crotyl Alcohol (%) | Conversion (%) | Reference |

| Co-N/C | >95 | >98 | diva-portal.org |

| Co3O4-Al2O3 | 97 | High | diva-portal.org |

| Ru-Sn/Al2O3 | 96 | 98 | General Knowledge |

| Pt-Fe/TiO2 | 95 | >99 | General Knowledge |

This table presents data for crotonaldehyde as a representative α,β-unsaturated aldehyde to illustrate the impact of catalyst selection on reaction outcomes.

Exploration of Unconventional Synthetic Routes

While traditional methods for the synthesis of this compound and related compounds exist, future research will likely focus on more sustainable and atom-economical approaches.

Catalytic Oxidation of Bio-based Feedstocks: The selective oxidation of α,β-unsaturated alcohols derived from biomass is a promising green route to α,β-unsaturated aldehydes. rsc.org The development of biocatalytic systems, such as whole-cell oxidation platforms employing alcohol dehydrogenases, could provide a sustainable pathway to compounds like this compound from renewable resources. rsc.org

Visible-Light Promoted Synthesis: Photocatalysis offers a mild and efficient alternative to traditional synthetic methods. The use of visible-light-promoted organocatalytic aerobic oxidation of silyl (B83357) enol ethers presents a straightforward protocol for synthesizing α,β-unsaturated carbonyl compounds. researchgate.net Adapting such methodologies for the synthesis of this compound could offer significant advantages in terms of energy efficiency and reduced waste.

Flow Chemistry Approaches: Continuous flow synthesis can offer improved control over reaction parameters, enhanced safety, and easier scalability compared to batch processes. The development of flow-based methods for the synthesis and subsequent transformation of this compound could accelerate its adoption in industrial applications.

Potential as Precursors in Advanced Materials Chemistry

The presence of both a polymerizable double bond and a reactive aldehyde group makes this compound an intriguing monomer for the synthesis of functional polymers and advanced materials.

Functional Polymers: The aldehyde functionality in polymers derived from acrolein-type monomers can be leveraged for post-polymerization modifications. rsc.orgrsc.org Polymers incorporating this compound could be designed to have reactive sites for cross-linking, bioconjugation, or the attachment of functional molecules, leading to materials with tailored properties for applications in drug delivery, sensors, or smart coatings. rsc.orgrsc.org

Degradable Polymers: The enol ether functionality is known to be susceptible to hydrolysis under acidic conditions. This property could be exploited in the design of degradable polymers. The ring-opening metathesis polymerization (ROMP) of enol ethers has been shown to produce degradable and depolymerizable polymers. bath.ac.uk Investigating the polymerization of this compound or its derivatives through such mechanisms could lead to the development of new environmentally friendly materials.

The following table showcases examples of functionalized monomers and their applications in polymer synthesis, highlighting the potential for this compound in this domain.

| Monomer | Polymerization Method | Key Feature of Resulting Polymer | Potential Application |

| Acryloyl Hydrazide | RAFT Polymerization | Post-modification via aldehyde condensation | Functional scaffolds for biological applications |

| Levoglucosenol | Ring-Opening Metathesis Polymerization | Bio-based, degradable | Sustainable materials |

| 2,3-Dihydrofuran | Ring-Opening Metathesis Polymerization | Degradable, depolymerizable | Recyclable plastics |

This table provides examples of functional monomers to illustrate the potential of this compound in advanced materials chemistry.

Advanced Methodologies in Reaction Design and Optimization

Modern reaction design and optimization are increasingly reliant on high-throughput experimentation and data-driven approaches. For a versatile substrate like this compound, these methodologies can be instrumental in rapidly identifying optimal reaction conditions.

High-Throughput Experimentation (HTE): HTE platforms, often coupled with robotic automation, allow for the rapid screening of a large number of catalysts, solvents, and other reaction parameters. Applying HTE to the transformations of this compound would significantly accelerate the discovery of new reactions and the optimization of existing ones.

Design of Experiments (DoE): DoE is a statistical approach that allows for the systematic and efficient exploration of the effects of multiple variables on a reaction outcome. By using DoE, researchers can gain a deeper understanding of the factors controlling the reactivity and selectivity of this compound transformations and identify optimal conditions with a minimal number of experiments.

Computational Modeling: Density Functional Theory (DFT) and other computational methods are becoming increasingly powerful in elucidating reaction mechanisms and predicting reactivity. mdpi.com Computational studies on the transformations of this compound can provide valuable insights into transition state geometries, activation energies, and the role of catalysts, thereby guiding experimental design.

Integration of Machine Learning in Predictive Organic Chemistry for this compound Transformations

The application of machine learning (ML) in organic chemistry is revolutionizing how chemical reactions are predicted and optimized. rsc.orgacs.org For this compound, ML models can be trained on existing reaction data to predict the outcomes of new transformations, suggest optimal reaction conditions, and even propose novel synthetic pathways.

Reaction Outcome Prediction: ML models, particularly neural networks, can be trained on large datasets of chemical reactions to predict the major product of a given set of reactants and reagents. chemrxiv.org Such models could be applied to predict the outcome of various transformations of this compound with a high degree of accuracy.

Optimization of Reaction Conditions: Reinforcement learning and other ML techniques can be used to efficiently explore the vast parameter space of a chemical reaction to identify optimal conditions for yield, selectivity, or other desired outcomes. researchgate.net This approach can significantly reduce the experimental effort required for reaction optimization. An active learning approach, for example, can find suitable reaction conditions with a minimal number of experiments. nih.gov

Retrosynthesis and Pathway Design: ML-based retrosynthesis tools can propose synthetic routes to a target molecule by recursively breaking it down into simpler, commercially available precursors. By incorporating data on the reactivity of this compound, these tools could identify novel and efficient synthetic pathways involving this versatile building block.

The table below summarizes the different applications of machine learning in organic chemistry that are relevant to the study of this compound.

| Machine Learning Application | Description | Relevance to this compound |

| Reaction Outcome Prediction | Predicts the product of a reaction based on reactants and conditions. | Can predict the products of novel reactions of this compound. |

| Reaction Optimization | Identifies optimal reaction conditions for a desired outcome. | Can be used to maximize the yield and selectivity of its transformations. |

| Retrosynthesis Planning | Proposes synthetic routes to a target molecule. | Can identify new synthetic applications for this compound as a building block. |

| Property Prediction | Predicts physical, chemical, or biological properties of molecules. | Can be used to predict the properties of new molecules synthesized from this compound. |

Q & A

Basic: What are the optimal synthetic routes for 3-Ethoxyprop-2-enal in laboratory settings?

Methodological Answer:

this compound can be synthesized via oxidation or condensation reactions. For example, oxidation of 3-ethoxypropanol under controlled conditions (e.g., using pyridinium chlorochromate (PCC) in anhydrous dichloromethane) can yield the target compound. Alternatively, condensation of ethoxyacetylene with formaldehyde in the presence of Lewis acids (e.g., BF₃·Et₂O) may be employed. Reaction conditions must be optimized to avoid over-oxidation or polymerization. Characterization via NMR and IR is critical to confirm the α,β-unsaturated aldehyde structure .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : To identify the ethoxy group (δ ~1.3–1.5 ppm for CH₃, δ ~3.5–4.0 ppm for OCH₂), conjugated enal system (δ ~9.5–10.0 ppm for aldehyde proton, δ ~6.5–7.5 ppm for vinyl protons).

- IR Spectroscopy : Peaks at ~1720 cm⁻¹ (C=O stretch) and ~1650 cm⁻¹ (C=C stretch).

- Mass Spectrometry (MS) : Molecular ion peak (M⁺) at m/z 114 and fragmentation patterns indicative of α,β-unsaturated aldehydes.

Refer to PubChem or ECHA databases for analogous compounds (e.g., (E)-3-(2,3-dimethoxyphenyl)prop-2-enoic acid) to validate spectral interpretations .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of vapors.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- First Aid : For skin contact, wash with soap/water; for eye exposure, irrigate with water for ≥10 minutes.

While direct data on this compound is limited, protocols for structurally similar aldehydes (e.g., 2-ethoxyethanol) should be followed .

Basic: How does this compound react under common laboratory conditions?

Methodological Answer:

- Nucleophilic Addition : The α,β-unsaturated system undergoes Michael addition with amines or thiols.

- Oxidation/Reduction : Catalytic hydrogenation reduces the double bond to yield 3-ethoxypropanal; strong oxidants may degrade the aldehyde group.

- Cycloaddition : Participates in Diels-Alder reactions with dienes to form six-membered rings.

Control reaction stoichiometry and temperature to minimize side reactions .

Advanced: What mechanistic insights explain the regioselectivity of this compound in cycloaddition reactions?

Methodological Answer:

The electron-withdrawing ethoxy group increases electrophilicity at the β-carbon, directing nucleophilic attack. Frontier Molecular Orbital (FMO) analysis via computational tools (e.g., Gaussian) can model HOMO-LUMO interactions. Experimental validation using substituent effects (e.g., varying electron-donating/withdrawing groups) and kinetic studies (e.g., Arrhenius plots) are recommended. Compare with analogs like (E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid to identify electronic trends .

Advanced: How can computational chemistry aid in predicting the reactivity of this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict bond angles, charge distribution, and transition states.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., polar vs. nonpolar) on reaction pathways.

- PubChem Data : Use InChI keys (e.g., GFKHDVAIQPNASW-SOFGYWHQSA-N for analogous compounds) to cross-reference experimental vs. computed properties .

Advanced: How should researchers resolve contradictions in experimental data for this compound’s reaction yields?

Methodological Answer:

- Reproducibility Checks : Replicate reactions under identical conditions (temperature, purity of reagents).

- Statistical Analysis : Apply ANOVA or t-tests to identify outliers or systematic errors.

- Contradiction Analysis : Compare with literature on similar compounds (e.g., 3-methoxyprop-2-enoic acid) to isolate variables (e.g., steric effects of ethoxy vs. methoxy groups) .

Advanced: What strategies can optimize this compound’s application in synthesizing heterocyclic compounds?

Methodological Answer:

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., proline derivatives) to enhance cyclization efficiency.

- Solvent Optimization : Use aprotic solvents (e.g., THF) to stabilize intermediates.

- Kinetic vs. Thermodynamic Control : Vary reaction time and temperature to favor desired products (e.g., pyrans vs. pyrrolidines).

Cross-reference synthetic protocols for structurally related enals, such as those in PubChem entries, to refine methodologies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.